molecular formula C15H18ClN3O2S B2577705 N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1798544-09-8

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2577705
CAS No.: 1798544-09-8
M. Wt: 339.84
InChI Key: PVXFWPQARAEBQJ-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound identified in forensic and pharmacological research as a potent synthetic cannabinoid receptor agonist (SCRA). Its core research value lies in its high-affinity interaction with the cannabinoid receptors CB1 and CB2, making it a critical tool for investigating the endocannabinoid system. This compound is primarily utilized in analytical and mechanistic studies to understand the structure-activity relationships (SAR) of SCRAs, their metabolic pathways, and their potent functional effects on neuronal signaling. Research involving this compound is essential for advancing the understanding of SCRA pharmacology, aiding in the development of detection methods in forensic toxicology, and contributing to fundamental neuropharmacological studies on cannabinoid receptor function and modulation. It is a standard of critical importance for the identification of novel psychoactive substances (NPS) in public health and safety monitoring programs. This product is strictly for use in controlled laboratory research.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-3-6-12-14(22-19-18-12)15(20)17-9-13(21-2)10-7-4-5-8-11(10)16/h4-5,7-8,13H,3,6,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXFWPQARAEBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents like hydrogen peroxide or bromine.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with propylamine under suitable conditions, such as in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted thiadiazoles with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory and cancer pathways.

    Modulation of Receptors: Interacting with receptors on cell surfaces to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Identifier) Heterocyclic Core Key Substituents Molecular Weight Pharmacological Application Analysis Method
N-(2-(2-Chlorophenyl)-2-Methoxyethyl)-4-Propyl-1,2,3-Thiadiazole-5-Carboxamide (Target) 1,2,3-Thiadiazole 2-Chlorophenyl, methoxyethyl, propyl Not Reported Not Reported SC-XRD (SHELX)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)Propylidene]-N-(2-Chlorophenyl) Hydrazinecarboxamide Hydrazinecarboxamide Benzodioxol, imidazole, chlorophenyl Not Reported Not Reported SC-XRD (SHELX)
Goxalapladib 1,8-Naphthyridine Difluorophenyl, trifluoromethyl, methoxyethyl, piperidinyl 718.80 Atherosclerosis Not Specified
N-(2-Chloro-6-Methylphenyl)-2-((3-((1-Hydroxy-2,2,6,6-Tetramethylpiperidin-4-yl)Carbamoyl)Phenyl)Amino)Thiazole-5-Carboxamide Thiazole Chlorophenyl, piperidinyl, hydroxy-tetramethylpiperidine Not Reported Not Reported Synthetic Protocols
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]Imidazole-5-Carboxamide Benzimidazole Dimethoxyphenyl, methoxyphenyl, propyl Not Reported Not Reported Spectroscopic Methods

Key Observations:

Heterocyclic Core Variations: The 1,2,3-thiadiazole core in the target compound contrasts with the 1,8-naphthyridine in Goxalapladib and the benzimidazole in ’s compound . Thiadiazoles are known for their metabolic stability and hydrogen-bonding capabilities, whereas naphthyridines often exhibit enhanced π-π stacking interactions due to their planar aromatic systems.

Fluorinated substituents in Goxalapladib (e.g., trifluoromethyl) enhance lipophilicity and bioavailability compared to the methoxyethyl group in the target compound . Piperidinyl moieties in ’s compound and Goxalapladib may improve solubility and target engagement in neurological or cardiovascular applications.

Pharmacological Implications :

  • Goxalapladib’s application in atherosclerosis highlights the role of fluorinated aromatic systems in modulating lipid metabolism .
  • Benzimidazole derivatives (e.g., ) are frequently explored for antimicrobial activity, whereas thiadiazoles are studied for kinase inhibition.

Methodological Comparisons

  • Structural Confirmation :
    SC-XRD using SHELX is a gold standard for resolving complex substituent arrangements, as demonstrated in . This method ensures unambiguous assignment of stereochemistry (e.g., E-configuration in hydrazinecarboxamide derivatives).
  • Synthetic Characterization : Spectroscopic techniques (NMR, IR) are commonly employed for simpler analogues (e.g., benzimidazole in ), while advanced software like ORTEP-3 aids in visualizing molecular geometries.

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class, which has garnered attention for its potential biological activities. Thiadiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by its chemical structure:

  • Molecular Formula : C13H15ClN4O2S
  • Molecular Weight : 300.80 g/mol

Thiadiazole derivatives often exhibit their biological effects through the inhibition of various enzymes and receptors. For instance, some studies have highlighted their role as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.

Enzyme Inhibition

A study investigating a series of thiadiazole derivatives revealed that compounds similar to this compound displayed significant inhibitory activity against MAO-A. The most potent compound in this series exhibited an IC50 value of 0.060 ± 0.002 μM, indicating strong inhibition compared to standard inhibitors like moclobemide (IC50 = 4.664 ± 0.235 μM) .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Thiadiazoles have shown promising results against various bacterial strains. The compound's structural features may enhance its interaction with microbial cell membranes.
  • Anti-inflammatory Effects : Compounds within this class have been associated with reduced inflammation markers in vitro and in vivo models.
  • Cytotoxicity : Some studies indicate that certain thiadiazole derivatives can induce cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy.

Study 1: MAO-A Inhibition

In a detailed assay involving multiple thiadiazole derivatives, this compound was tested alongside other compounds. The results demonstrated that it effectively inhibited MAO-A activity with a significant reduction in enzyme function post-dialysis .

CompoundIC50 (μM)% Activity Before Dialysis% Activity After Dialysis
Moclobemide4.664 ± 0.23531.253 ± 0.98590.347 ± 1.895
Clorgyline0.048 ± 0.00288.315 ± 1.57893.419 ± 1.994
Thiadiazole Derivative0.060 ± 0.00225.956 ± 0.95191.508 ± 1.577

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial potential of various thiadiazole derivatives, including the target compound. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized thiadiazole precursors. For example:

  • Step 1 : Condensation of 1,3,4-thiadiazole-5-carboxylic acid derivatives with substituted amines (e.g., 2-(2-chlorophenyl)-2-methoxyethylamine) using coupling agents like POCl₃ under reflux (90°C, 3 hours) .
  • Step 2 : Cyclization of intermediates in solvents like DMF with iodine and triethylamine to form the thiadiazole core .
  • Purification : Recrystallization from DMSO/water mixtures (2:1) improves yield and purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles for stereochemical validation .
  • Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .

Q. How is the compound screened for preliminary biological activity?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, comparing inhibition zones to controls .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase or kinase inhibition) quantify IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for condensation steps .
  • Catalytic Systems : Triethylamine or DMAP improves cyclization efficiency by neutralizing acidic byproducts .
  • Temperature Control : Reflux at 90°C minimizes side reactions (e.g., hydrolysis) while maintaining reaction kinetics .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Cross-Validation : Compare X-ray-derived bond angles with DFT-calculated geometries to identify discrepancies .
  • Dynamic NMR : Variable-temperature NMR detects conformational flexibility that might explain crystallographic rigidness .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2-chlorophenyl moiety enhances antimicrobial potency .
  • Bioisosteric Replacement : Replacing the thiadiazole ring with oxadiazole alters pharmacokinetic profiles (e.g., solubility) .

Q. What methodologies address solubility and stability challenges in biological assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability in aqueous media .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds to guide storage conditions (e.g., -20°C under nitrogen) .

Q. How are enantiomers separated and characterized for chiral derivatives?

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol gradients .
  • Circular Dichroism (CD) : Confirms absolute configuration by matching experimental spectra with computational models .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between bioactivity results across studies?

  • Standardized Protocols : Replicate assays under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Metabolite Profiling : LC-MS identifies degradation products that may explain reduced activity in certain media .

Q. What experimental controls validate mechanistic hypotheses for biological activity?

  • Knockout Models : Use enzyme-deficient bacterial strains to confirm target specificity .
  • Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity between the compound and proposed biological targets .

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